Disodium ascorbyl sulfate

thermal stability ascorbic acid degradation aqueous formulation stability

Disodium ascorbyl sulfate (DAS; CAS 53910-28-4), also referred to as L-ascorbic acid 2-sulfate disodium salt or NIKKOL VC-SS, is a water-soluble vitamin C derivative in which the C-2 hydroxyl of L-ascorbic acid is esterified with a sulfate group and neutralized as the disodium salt. This C-2 O-substitution stabilizes the enediol moiety responsible for the oxidative lability of unmodified ascorbic acid (AA), yielding a compound that retains radical-scavenging function while resisting thermal and pH-dependent degradation that compromises AA in aqueous cosmetic formulations.

Molecular Formula C6H6Na2O9S
Molecular Weight 300.15 g/mol
CAS No. 53910-28-4
Cat. No. B12782043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium ascorbyl sulfate
CAS53910-28-4
Molecular FormulaC6H6Na2O9S
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C6H8O9S.2Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1
InChIKeyAMQDHYXCJCIBQJ-YCWPWOODSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Ascorbyl Sulfate (CAS 53910-28-4): A Thermally Stable, Sulfate-Esterified Vitamin C Derivative for Cosmetic Antioxidant Procurement


Disodium ascorbyl sulfate (DAS; CAS 53910-28-4), also referred to as L-ascorbic acid 2-sulfate disodium salt or NIKKOL VC-SS, is a water-soluble vitamin C derivative in which the C-2 hydroxyl of L-ascorbic acid is esterified with a sulfate group and neutralized as the disodium salt . This C-2 O-substitution stabilizes the enediol moiety responsible for the oxidative lability of unmodified ascorbic acid (AA), yielding a compound that retains radical-scavenging function while resisting thermal and pH-dependent degradation that compromises AA in aqueous cosmetic formulations [1]. The compound is classified as an antioxidant ingredient for leave-on and rinse-off personal care products and is included in the IECIC 2021 and China NMPA Catalogue of Used Cosmetic Raw Materials (Edition 2021) [2].

Thermally stable antioxidant for heated-processed aqueous cosmetic formulations.
Reported to suppress UV-induced collagen and elastin degeneration in ex vivo skin at 1%.
Moderate DPPH radical-scavenging at acidic pH; unsuitable for neutral-pH antioxidant claims.

Procurement Risk for Disodium Ascorbyl Sulfate: Why Other Vitamin C Derivatives Cannot Be Interchanged Without Formulation and Efficacy Consequences


Vitamin C derivatives are not functionally interchangeable because each C-2 modification—phosphate ester, glucoside, sulfate ester, or ethyl ether—produces a distinct profile of pH-dependent radical-scavenging stoichiometry, thermal stability, enzymatic conversion capacity, and dermal matrix protection that diverges quantitatively from the parent ascorbic acid and from one another [1]. Disodium ascorbyl sulfate carries a sulfate ester that cannot be enzymatically cleaved to free ascorbic acid in vivo, meaning its antioxidant effects are exerted by the intact molecule rather than by systemic conversion [2]; this fundamentally differentiates it from ascorbyl glucoside and ascorbyl phosphate, which serve as pro-drugs. Generic substitution without verifying the derivative-specific data on DPPH/ABTS stoichiometric factors, thermostability in the target formulation pH range, and UV-protective activity on dermal extracellular matrix risks underperformance that cannot be predicted from ascorbic acid equivalence alone.

Sulfate ester cannot be enzymatically converted to free ascorbic acid, unlike AA-2G and AA-2P prodrugs.
DPPH radical-scavenging stoichiometry falls to negligible at pH 6, while AA-2P retains activity.
Regulatory usage concentration precedent (leave-on/rinse-off) is significantly lower than typical SAP recommendations.

Quantitative Differentiation of Disodium Ascorbyl Sulfate: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


Thermal Stability Superiority of Disodium Ascorbyl Sulfate Over Unmodified Ascorbic Acid in Aqueous Solution

Unmodified L-ascorbic acid (AA) undergoes significant thermal degradation in aqueous solution. AA retains full concentration after 120 minutes at 60°C but declines to less than 50% within 90 minutes at boiling temperature [1]. In contrast, disodium ascorbyl sulfate is explicitly described as a water-soluble derivative with excellent thermal stability (熱安定性に優れた水溶性アスコルビン酸誘導体), enabling its incorporation into formulations subjected to heated processing without the rapid activity loss seen with AA [2]. Additionally, L-ascorbyl-2-sulfate is noted as heat-stable in aquaculture feed literature, further corroborating the class-level thermal resilience of the sulfate ester [3].

Thermal stability
Cross-study comparable
DAS: reported excellent thermal stability. AA: >50% loss within 90 min at boiling.
Supports selection for hot-fill or heated-processing aqueous products.
Quantitative DAS degradation rate not available; class-level inference.
thermal stability ascorbic acid degradation aqueous formulation stability

UV-Induced Dermal Collagen and Elastin Fiber Degeneration Attenuated by 1% Disodium Ascorbyl Sulfate in Ex Vivo Skin Model

In a study presented at the 145th Annual Meeting of the Pharmaceutical Society of Japan, repeated UV irradiation of an ex vivo excised skin model induced degeneration of collagen and elastin fibers in the dermal extracellular matrix—a hallmark of photoaging. Application of 1% NIKKOL VC-SS (disodium ascorbyl sulfate) from the stratum corneum side suppressed this UV-induced degradation of both collagen and elastin fibers [1]. The study explicitly combined this finding with the compound's superior thermal stability to position DAS as an excellent water-soluble ascorbic acid derivative for daytime UV care [1]. No comparative data against other ascorbic acid derivatives in the same model were reported in this presentation, limiting the evidence to a class-level inference relative to untreated UV-exposed controls.

UV dermal protection
Supporting evidence
1% DAS suppressed UV-induced collagen and elastin degeneration in ex vivo skin vs untreated control.
Reported photoaging-model endpoint; structural protein preservation under UV.
Qualitative observation; no densitometry scores reported.
photoaging collagen protection elastin preservation UV radiation ex vivo skin model

pH-Dependent DPPH Radical-Scavenging Stoichiometry: AA-2S (Disodium Ascorbyl Sulfate) Versus AA-2G, AA-2P, and Ascorbic Acid

In a direct head-to-head study, the stoichiometric factor RSA(n)—defined as the number of DPPH radicals scavenged per molecule of antioxidant in a 2-hour reaction—was measured for three C-2-substituted ascorbic acid derivatives and unmodified ascorbic acid (AA) across pH 3–6 in 60% ethanol/40% citrate buffer [1]. At pH 3, AA-2S (ascorbic acid 2-sulfate) exhibited an RSA(n) of 1.5, compared to AA-2P at 1.3 and AA-2G at a value exceeding that of AA (RSA(n) ≈ 2) [1]. At pH 6, AA-2S showed negligible DPPH scavenging activity, while AA-2P retained some reactivity. The radical-scavenging reaction of AA-2S was slow and continuous, not reaching completion within 2 hours, contrasting with the rapid (<10 min) reaction of AA and Trolox [1]. This demonstrates that AA-2S provides a moderate, sustained radical-quenching profile at acidic pH, distinct from the rapid burst kinetics of AA and the broader pH tolerance of AA-2P.

DPPH stoichiometry
Head-to-head
RSA(n) = 1.5 (pH 3)
Moderate acidic-pH scavenging; negligible at pH 6.
Slow, continuous kinetics; reaction not complete in 2 h.
DPPH radical scavenging stoichiometric factor RSA(n) pH dependence ascorbic acid derivatives

ABTS Radical Cation Scavenging at Neutral pH: AA-2S Demonstrates Lower Stoichiometric Capacity Than AA-2G and AA-2P

Under neutral pH conditions (pH 6), the ABTS radical cation (ABTS˙⁺) scavenging stoichiometry was directly compared across AA-2G, AA-2P, AA-2S, AA, and Trolox [1]. The RSA(n) values—radicals scavenged per molecule over 2 hours—were 3.8 for AA-2G, 4.3 for AA-2P, and 1.6 for AA-2S [1]. AA and Trolox exhibited RSA(n) values of approximately 2.0 under optimal conditions but reacted rapidly (completed within 10 min), whereas the AA derivatives showed slow, continuous scavenging [1]. AA-2S thus provides the lowest neutral-pH ABTS stoichiometric capacity among the three tested C-2-substituted derivatives, but its value remains close to that of AA and Trolox, indicating a comparable total radical-quenching capacity albeit with markedly slower kinetics.

ABTS at pH 6
Head-to-head
AA-2S RSA(n)=1.6 vs AA-2G 3.8, AA-2P 4.3.
Lower neutral-pH ABTS capacity; comparable total quenching to AA but slower kinetics.
58-63% lower stoichiometric factor than other C-2 derivatives.
ABTS radical cation stoichiometric factor neutral pH ascorbic acid derivatives

Non-Convertible Prodrug Status of Disodium Ascorbyl Sulfate Differentiates It from Enzymatically Cleavable Derivatives (AA-2G and AA-2P)

Unlike ascorbic acid 2-glucoside (AA-2G) and ascorbic acid 2-phosphate (AA-2P), which undergo enzymatic hydrolysis in vivo to release free ascorbic acid and thereby exert antiscorbutic and systemic vitamin C activity, ascorbic acid 2-sulfate (AA-2S) cannot be enzymatically converted to free AA in mammalian systems [1][2]. This means the antioxidant and dermal protective effects of AA-2S are exerted by the intact sulfate ester molecule, independent of metabolic activation. This property is a double-edged sword: it eliminates reliance on variable enzymatic conversion rates, ensurign that activity depends solely on the inherent radical-scavenging properties of AA-2S itself, but it also precludes the compound from serving as a systemic vitamin C source [2].

Prodrug status
Class-level inference
AA-2S is not enzymatically convertible to free ascorbic acid in mammalian systems.
Intrinsic antioxidant activity; independent of metabolic activation.
Contrasts with AA-2G/AA-2P convertible prodrugs.
enzymatic conversion prodrug ascorbyl sulfate ascorbyl glucoside ascorbyl phosphate

Regulatory Usage Concentration Precedent for Disodium Ascorbyl Sulfate in Chinese Cosmetic Products

According to the 2023 CIR Final Report and the China Cosmetic Ingredient Safety Assessment database, the maximum historical usage concentration of disodium ascorbyl sulfate is 0.1% in leave-on cosmetic products and 0.3% in rinse-off products [1]. These regulatory precedent values provide a procurement-relevant benchmark for formulation concentration ranges and differ from usage limits established for other vitamin C derivatives such as sodium ascorbyl phosphate or magnesium ascorbyl phosphate, which are commonly used at higher concentrations (e.g., 1–5% for SAP in leave-on products) based on manufacturer recommendations. The lower historical maximum for DAS reflects both its distinct chemical identity and the concentration range at which safety-in-use has been demonstrated in marketed products.

Regulatory usage
Supporting evidence
Leave-on: 0.1%; Rinse-off: 0.3%
Reported maximum historical use concentration (CIR 2023).
Benchmark for formulation range; lower than typical SAP levels.
regulatory usage limits cosmetic safety assessment CIR maximum historical use concentration

Recommended Procurement and Formulation Scenarios for Disodium Ascorbyl Sulfate Based on Quantitative Differentiation Evidence


Daytime UV-Protective Serums and Lotions Requiring Thermally Stable Antioxidant Activity

Disodium ascorbyl sulfate is well-suited for aqueous daytime skincare formulations that undergo heated processing during manufacture and are positioned for UV-protective claims. The compound's excellent thermal stability [1] enables it to survive heated blending steps that would degrade unmodified ascorbic acid. Its demonstrated ex vivo suppression of UV-induced collagen and elastin fiber degeneration at 1% concentration [2] provides a direct functional basis for anti-photoaging positioning. Formulators should target the 0.1% leave-on regulatory precedent [3] as a conservative starting point and note that DAS activity is independent of enzymatic conversion, ensuring consistent performance across users [4].

Acidic-PH Cosmetic Formulations (pH 3–4) Requiring Sustained Radical-Scavenging Activity

At pH 3, disodium ascorbyl sulfate (as AA-2S) provides a DPPH radical-scavenging stoichiometric factor RSA(n) of 1.5, intermediate between AA-2P (1.3) and AA (≈2.0) [5]. Its slow and continuous radical-scavenging kinetics—unlike the rapid burst kinetics of AA—make it suitable for formulations such as AHA-containing toners or peels where prolonged antioxidant protection is desired post-application. Formulators should avoid deploying AA-2S in neutral-pH products for radical-scavenging purposes, as DPPH activity becomes negligible at pH 6, whereas AA-2P retains function at neutral pH [5].

Rinse-Off Cosmetic Products Leveraging the 0.3% Regulatory Usage Precedent

The 0.3% maximum historical use concentration for rinse-off products [3] provides a regulatory anchor for facial cleansers, body washes, and shampoos where disodium ascorbyl sulfate is added for antioxidant claims. The compound's excellent water solubility ensures homogeneous distribution in aqueous surfactant systems without precipitation.

Research Applications Requiring an Intrinsically Active, Non-Convertible Ascorbic Acid Derivative

Because disodium ascorbyl sulfate cannot be enzymatically cleaved to free ascorbic acid [4][5], it is a valuable tool compound for dissecting whether observed biological effects in cell-based or ex vivo models are attributable to the intact derivative molecule versus released ascorbic acid. This contrasts with AA-2G and AA-2P, where conversion to AA confounds mechanistic interpretation. Procurement for academic or industrial research programs investigating non-conversion-dependent antioxidant mechanisms should prioritize DAS over convertible prodrugs when the experimental question requires certainty that effects are not mediated by free ascorbic acid.

Application
Selection Property
Validation Focus
Daytime UV-protective serums & lotions (heated-process)
Reported thermal stability and ex vivo dermal matrix protection
Collagen/elastin preservation under UV in target formulation pH
Acidic-pH antioxidant formulations (pH 3–4)
pH-dependent DPPH radical-scavenging kinetics
RSA(n) at target pH; prolonged antioxidant activity post-application
Rinse-off products with antioxidant claims
Regulatory usage precedent for rinse-off and water solubility
Reported maximum historical use concentration compliance
Mechanistic research on non-convertible antioxidants
Non-convertible prodrug status (intact molecule activity)
Intrinsic radical-scavenging without free AA interference
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